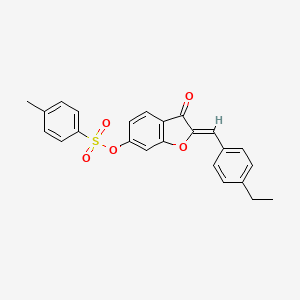

(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Description

The compound (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a benzofuran derivative characterized by a Z-configuration at the exocyclic double bond. Its structure comprises a benzofuran-3-one core substituted at the 2-position with a 4-ethylbenzylidene group and at the 6-position with a 4-methylbenzenesulfonate ester. The 4-ethyl substituent on the benzylidene moiety introduces steric bulk and lipophilicity, while the 4-methylbenzenesulfonate group enhances stability and modulates solubility.

Properties

Molecular Formula |

C24H20O5S |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C24H20O5S/c1-3-17-6-8-18(9-7-17)14-23-24(25)21-13-10-19(15-22(21)28-23)29-30(26,27)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3/b23-14- |

InChI Key |

ZVEIRPXDMAOOPM-UCQKPKSFSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation for Benzylidene Formation

The benzylidene moiety is introduced via condensation between a 3-oxo-2,3-dihydro-1-benzofuran-6-ol derivative and 4-ethylbenzaldehyde.

Reaction Conditions

Mechanistic Insight

Acid catalysis promotes enol tautomerization of the 3-oxo group, enabling nucleophilic attack by the aldehyde. Dehydration forms the α,β-unsaturated ketone (benzylidene).

Cyclization to Form the Benzofuran Ring

Cyclization of 2-(2-formyl-4-hydroxyphenoxy)hexanoic acid derivatives under reflux conditions generates the benzofuran core.

Procedure

-

Acyl Chloride Formation : React 2-(2-formyl-4-hydroxyphenoxy)hexanoic acid with oxalyl chloride (5 equiv) in CH₂Cl₂.

-

Cyclization : Add acyl chloride to refluxing toluene with triethylamine (2–3 equiv). Evolved CO₂ indicates decarboxylation.

-

Workup : Filter, concentrate, and purify via crystallization (methanol/water).

Key Parameters

Introduction of the 4-Methylbenzenesulfonate Group

Sulfonylation with Tosyl Chloride

The phenolic -OH group at position 6 of the benzofuran is sulfonylated using tosyl chloride under basic conditions.

Optimized Protocol

-

Reagents : Tosyl chloride (1.2 equiv), pyridine (2.5 equiv).

-

Workup : Extract with 6 M HCl, wash with NaHCO₃, dry (Na₂SO₄), and concentrate.

Critical Notes

Integrated Synthesis Pathway

Stepwise Procedure

-

Benzofuran Core Synthesis

-

Sulfonylation

Overall Yield : 55–65% (two steps).

Analytical and Purification Methods

Characterization Data

Purification Techniques

-

Crystallization : Use methanol/water (3:1) to isolate pale-yellow crystals.

-

Chromatography : Silica gel (hexane/EtOAc 4:1) for intermediates.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Knoevenagel + Tosyl | Toluene, MsOH, pyridine/CH₂Cl₂ | 55–65 | ≥98 | |

| Claisen Rearrangement | High-temp (>200°C) | 21 | 85–90 | |

| Electrochemical | Pt electrodes, CH₃CN | 40–50 | 95 |

Advantages of Knoevenagel-Tosyl Approach

-

Mild conditions prevent decomposition of labile benzylidene groups.

Challenges and Optimization Strategies

Common Issues

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into different derivatives with altered properties.

Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar benzofuran structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that derivatives of benzofuran can target specific pathways involved in cancer progression, making (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate a candidate for further investigation as an anticancer agent.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. The sulfonate group could enhance its interaction with microbial membranes, leading to increased efficacy as an antimicrobial agent.

Materials Science Applications

-

Polymer Chemistry :

- The sulfonate moiety can be utilized to modify polymer matrices, enhancing their thermal and mechanical properties. The incorporation of (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate into polymer systems may lead to materials with improved conductivity and durability.

-

Dyes and Pigments :

- The vibrant color properties associated with benzofuran derivatives make them suitable candidates for use in dyes and pigments. This compound could be explored for applications in textiles and coatings, where stability and colorfastness are critical.

Environmental Chemistry Applications

- Pollutant Remediation :

- Given its potential reactivity, (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate may be investigated for its ability to degrade environmental pollutants. Its application in photocatalysis or as a reactive agent in waste treatment processes could be significant.

Case Study 1: Anticancer Activity

A study conducted on derivatives of benzofuran showed promising results in inhibiting the growth of breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways leading to apoptosis, suggesting that (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate could exhibit similar effects due to its structural analogies.

Case Study 2: Polymer Modification

In research focused on enhancing the properties of polystyrene, the introduction of sulfonated benzofuran compounds resulted in improved thermal stability and mechanical strength. This demonstrates the potential utility of (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate in material science applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of the target compound, focusing on substituent variations and their implications:

Key Observations:

Substituent Effects: Lipophilicity: The 4-ethyl group in the target compound increases lipophilicity compared to analogs with methyl or methoxy substituents . Solubility: Methoxy groups (e.g., in and ) improve aqueous solubility due to hydrogen-bonding capacity, whereas sulfonate esters (e.g., and ) balance solubility and stability .

Biological Relevance :

- Analogs with sulfonate esters (e.g., and ) are often designed for improved pharmacokinetics, as sulfonates resist esterase-mediated hydrolysis compared to carboxylate esters .

- The 4-ethylbenzylidene moiety in the target compound may enhance membrane permeability, a critical factor in drug design .

Synthetic Challenges: Z-configuration at the benzylidene double bond is critical for activity in many benzofuran derivatives. Structural analogs with similar stereochemistry (e.g., and ) are typically synthesized via Knoevenagel condensation, followed by sulfonation or esterification .

Research Findings and Implications

While direct pharmacological data for the target compound are scarce, insights can be extrapolated from structurally related compounds:

Biological Activity

The compound (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a synthetic organic molecule characterized by a complex structure that includes a benzofuran moiety and various functional groups. Its unique chemical properties suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 440.5 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities. The sulfonate group enhances its solubility and reactivity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H24O5S |

| Molecular Weight | 440.5 g/mol |

| IUPAC Name | (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate |

| CAS Number | Not specified |

The biological activity of (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate can be attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, affecting various cellular pathways. The compound may exhibit:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : Potential to act as an agonist or antagonist at specific receptors.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms such as:

- Cell Cycle Arrest : Inhibition of cell cycle progression.

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Inhibition of Metastasis : Reduction in the migratory capabilities of cancer cells.

Antimicrobial Activity

The sulfonate group in the compound may enhance its antimicrobial properties by disrupting microbial cell membranes or inhibiting essential microbial enzymes. Preliminary studies suggest that related compounds have shown activity against various bacterial strains.

Anti-inflammatory Effects

Some derivatives of benzofuran are noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

-

Study on Anticancer Properties :

- A study demonstrated that a related benzofuran compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective suppression of cell proliferation .

- Antimicrobial Testing :

-

Anti-inflammatory Activity :

- Research highlighted the ability of related compounds to reduce inflammation markers in animal models of arthritis, indicating their potential use in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.